2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid
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Description
2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid is a useful research compound. Its molecular formula is C15H12N2O2S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid involves the synthesis of the thieno[2,3-d]pyrimidine ring system followed by the introduction of the methyl and phenyl substituents and the sulfanylacetic acid moiety.
Starting Materials
2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile, Thiourea, Acetic anhydride, Sodium borohydride, Bromine, Sodium hydroxide, Chloroacetic acid
Reaction
Step 1: Synthesis of 6-Methyl-5-phenylthieno[2,3-d]pyrimidine, a. React 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile with thiourea in the presence of acetic anhydride to form 6-Methyl-5-phenylthieno[2,3-d]pyrimidine., Step 2: Introduction of the Methyl and Phenyl Substituents, a. React 6-Methyl-5-phenylthieno[2,3-d]pyrimidine with sodium borohydride to reduce the carbonitrile group to a primary amine., b. Brominate the primary amine using bromine to form the corresponding bromoamine., c. React the bromoamine with sodium hydroxide to form the corresponding phenylmethylamine., d. React the phenylmethylamine with chloroacetic acid to form 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}methyl)acetic acid., Step 3: Introduction of the Sulfanylacetic Acid Moiety, a. React 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}methyl)acetic acid with thiourea in the presence of acetic anhydride to form 2-({6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid.
properties
IUPAC Name |
2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-9-12(10-5-3-2-4-6-10)13-14(20-7-11(18)19)16-8-17-15(13)21-9/h2-6,8H,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARSKPZNRWYVRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |
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